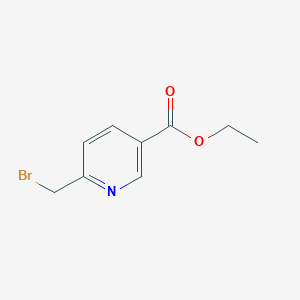

Ethyl 6-(bromomethyl)nicotinate

Overview

Description

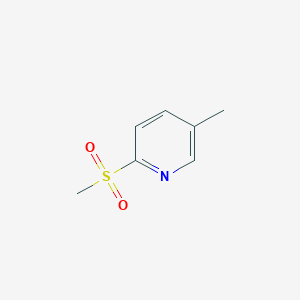

Ethyl 6-(bromomethyl)nicotinate is a chemical compound with the CAS Number: 178264-57-8 . It has a molecular weight of 244.09 and its IUPAC name is this compound .

Synthesis Analysis

A visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Crystal Structures and Molecular Conformations

Ethyl 6-(bromomethyl)nicotinate and its derivatives have been analyzed for their molecular structures, showcasing interesting characteristics in terms of bond lengths, molecular conformations, and electronic structures. Notably, the crystal structures of compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate, which have similar molecular structures to this compound, indicate significant differences in crystal structures despite nearly identical molecular compositions, highlighting the uniqueness of their crystallographic arrangements and the implications for electronic structure and material properties (Cobo et al., 2008).

Synthetic Chemistry and Compound Formation

The compound has been utilized in synthetic chemistry, particularly in the formation of novel compounds. For instance, a novel synthesis and comprehensive structural analysis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a compound structurally related to this compound, have been successfully performed, demonstrating the compound's utility in the synthesis of complex molecular structures and the potential for diverse applications in chemical synthesis (Zhou et al., 2008).

Pharmacological Applications and Retinoprotective Effects

In the field of pharmacology, derivatives of this compound have been explored for their therapeutic potentials. For example, the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been studied, showing promising results in improving retinal microcirculation and resistance to ischemia, suggesting potential applications in treatments for retinal diseases (Peresypkina et al., 2020).

Chemical Process Intensification and Flow Chemistry

This compound has implications in chemical process intensification, particularly in continuous flow hydrogenation processes. A study highlighted the process intensification for the hydrogenation of ethyl nicotinate, demonstrating high throughput and productivity, indicating the compound's relevance in enhancing the efficiency of chemical manufacturing processes (Ouchi et al., 2014).

Chromatographic Analysis and Compound Separation

The compound and its derivatives have been investigated using chromatographic techniques to understand their chemical behaviors and separation characteristics. Research focusing on the separation effect of nicotinic acid derivatives, including ethyl nicotinate, provides insights into the optimal conditions for chromatographic separation, contributing to analytical chemistry and quality control in pharmaceutical and chemical industries (Pyka & Klimczok, 2007).

Safety and Hazards

Ethyl 6-(bromomethyl)nicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Mechanism of Action

Target of Action

It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors

Mode of Action

Nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors, stimulating these receptors and causing a range of physiological responses

Biochemical Pathways

Nicotine is metabolized via the pyridine and pyrrolidine pathways, and a hybrid of these two pathways (also known as the VPP pathway) has been identified in certain bacteria . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . It’s possible that Ethyl 6-(bromomethyl)nicotinate may be metabolized via similar pathways, but this hypothesis requires further investigation.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other environmental factors that could influence its action include pH, presence of other substances, and specific conditions within the body or environment where the compound is present.

Biochemical Analysis

Biochemical Properties

It is known that bromomethyl groups can participate in various biochemical reactions, often acting as alkylating agents .

Molecular Mechanism

Bromomethyl groups are known to be reactive and can form covalent bonds with various biomolecules .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of Ethyl 6-(bromomethyl)nicotinate in laboratory settings .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

Metabolic Pathways

It is known that nicotinate, a related compound, is involved in various metabolic pathways, including the metabolism of cofactors and vitamins .

Transport and Distribution

There is currently no available data on the transport and distribution of this compound within cells and tissues .

Properties

IUPAC Name |

ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLWROJDKJMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623917 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178264-57-8 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)

![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)